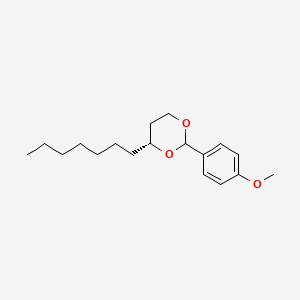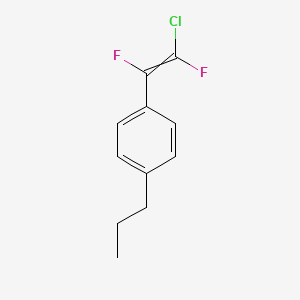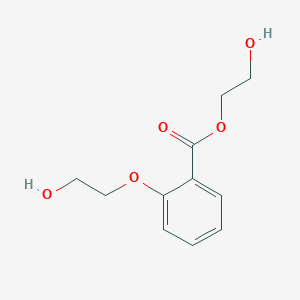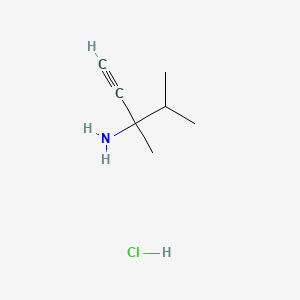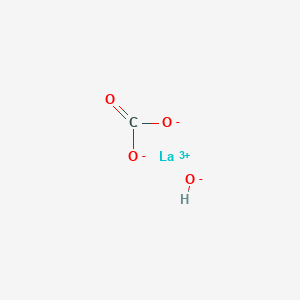![molecular formula C19H18FN3OS B12575497 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves several steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the attachment of the sulfanyl and N,N-dimethylacetamide moieties. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process .
Chemical Reactions Analysis
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinazoline ring.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting disease pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, and lapatinib. These compounds share a similar quinazoline core but differ in their substituents and overall structure .
Similar compounds include:
- Erlotinib
- Gefitinib
- Lapatinib
- Afatinib
- Vandetanib
These compounds have been extensively studied for their therapeutic potential, particularly in the treatment of cancer, and provide a basis for comparison with this compound .
Properties
Molecular Formula |
C19H18FN3OS |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H18FN3OS/c1-12-4-9-16-15(10-12)19(25-11-17(24)23(2)3)22-18(21-16)13-5-7-14(20)8-6-13/h4-10H,11H2,1-3H3 |
InChI Key |
JZGZKXOBZIAXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
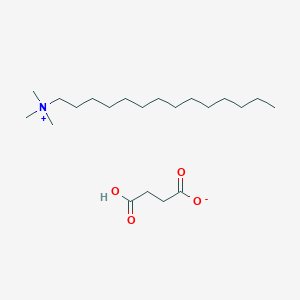
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
